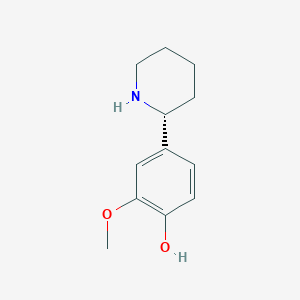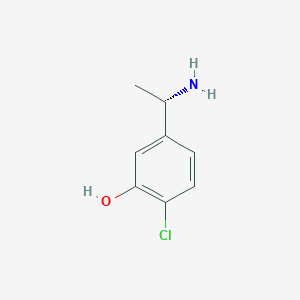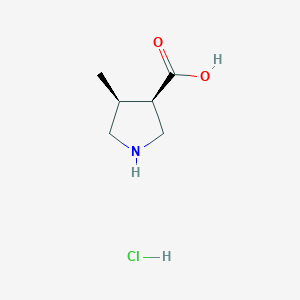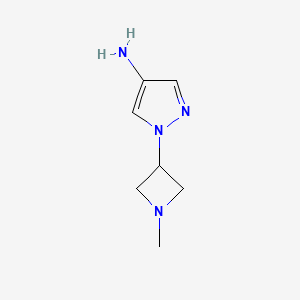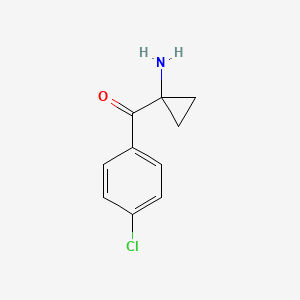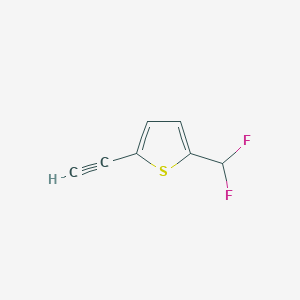
2-(Difluoromethyl)-5-ethynylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-ethynylthiophene is an organofluorine compound that features a thiophene ring substituted with a difluoromethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiophene derivatives using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-ethynylthiophene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and scalable difluoromethylating reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-ethynylthiophene can undergo various chemical reactions, including:
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, copper co-catalysts, bases like triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted thiophenes
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
2-(Difluoromethyl)-5-ethynylthiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-ethynylthiophene depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the ethynyl group can participate in covalent bonding with target proteins . The compound may interact with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)thiophene: Lacks the ethynyl group, making it less versatile in synthetic applications.
5-Ethynylthiophene: Lacks the difluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)-5-ethynylthiophene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different steric and electronic effects.
Uniqueness
2-(Difluoromethyl)-5-ethynylthiophene is unique due to the presence of both the difluoromethyl and ethynyl groups, which confer distinct electronic properties and reactivity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethynyl group provides a site for further functionalization and covalent interactions .
Properties
Molecular Formula |
C7H4F2S |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-ethynylthiophene |
InChI |
InChI=1S/C7H4F2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4,7H |
InChI Key |
HAXUETBZNGQPCW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12980011.png)
![(S)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12980023.png)
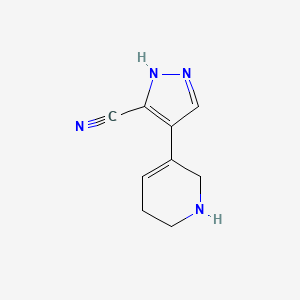
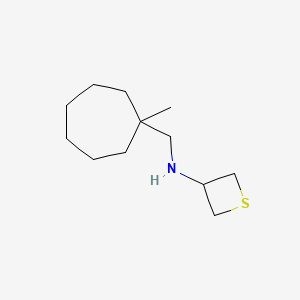
![(R)-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B12980054.png)
![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid](/img/structure/B12980066.png)
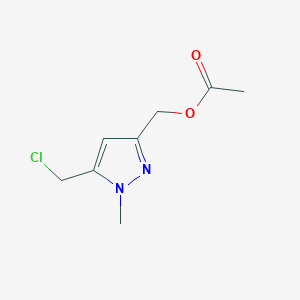
![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)
